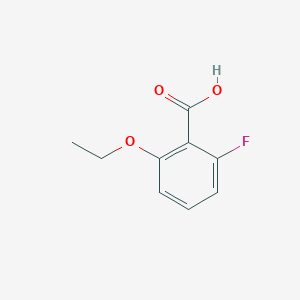
N-(2-Bromo-phenyl)-2-hydroxy-4-methyl-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-Bromo-phenyl)-2-hydroxy-4-methyl-benzamide” is a compound that contains a benzamide group (a benzene ring attached to a CONH2 group), a bromine atom attached to the benzene ring, and a hydroxy (OH) group and a methyl (CH3) group attached to the benzamide’s benzene ring .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, benzamides are typically synthesized by reacting a benzoyl chloride with an amine . The bromine atom and the hydroxy and methyl groups could be added to the benzene ring in subsequent steps using appropriate reagents .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring core with the various functional groups (bromine, hydroxy, methyl, and amide) attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Benzamides, including those substituted with other functional groups, can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the carbonyl group or at the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature and position of its functional groups. For example, the presence of the polar amide and hydroxy groups could enhance its solubility in polar solvents .科学研究应用
N-(2-Bromo-phenyl)-2-hydroxy-4-methyl-benzamide has a wide range of applications in scientific research. It has been used to study the binding of drugs to proteins, as well as the effects of drugs on various biochemical pathways. It has also been used to study the structure and function of enzymes, and to investigate the effects of drugs on various physiological systems. Additionally, this compound has been used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the immune system.
作用机制
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been involved in palladium-catalyzed heck/suzuki cascade reactions . In these reactions, the compound interacts with its targets, leading to changes in the molecular structure .
Biochemical Pathways
It’s known that similar compounds participate in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction .
Result of Action
Similar compounds have been shown to result in the formation of new carbon-carbon bonds through palladium-catalyzed reactions .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
实验室实验的优点和局限性
N-(2-Bromo-phenyl)-2-hydroxy-4-methyl-benzamide has several advantages for use in laboratory experiments. It is a highly versatile compound, with a wide range of potential uses. Additionally, it is a relatively stable compound, with a low potential for decomposition. Finally, this compound is relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in water, and it can only be used in a limited range of experiments.
未来方向
There are several potential future directions for the use of N-(2-Bromo-phenyl)-2-hydroxy-4-methyl-benzamide. It could be used in the development of new drugs and therapies, as well as in the development of new diagnostic tools. Additionally, this compound could be used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the immune system. Finally, this compound could be used to study the structure and function of enzymes, as well as to investigate the effects of drugs on various biochemical pathways.
合成方法
N-(2-Bromo-phenyl)-2-hydroxy-4-methyl-benzamide is synthesized through a multi-step process, beginning with the reaction of 2-bromophenol and 4-methylbenzamide in aqueous sodium hydroxide. The resulting product is then treated with aqueous hydrochloric acid, followed by a reaction with sodium nitrite and hydrochloric acid. The final product is then purified by recrystallization.
安全和危害
属性
IUPAC Name |
N-(2-bromophenyl)-2-hydroxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-9-6-7-10(13(17)8-9)14(18)16-12-5-3-2-4-11(12)15/h2-8,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWNLKAWOORDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)

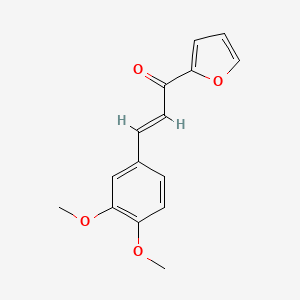
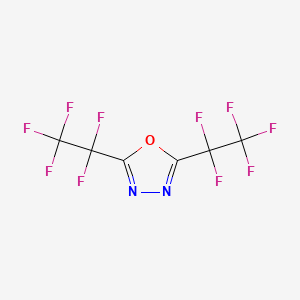


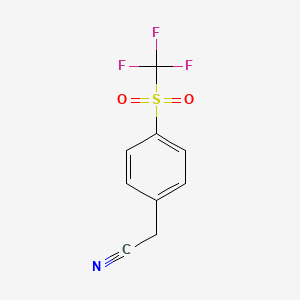
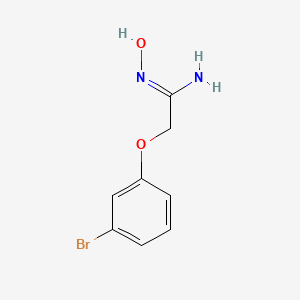


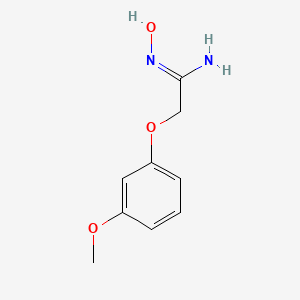
![[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6332732.png)
![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)
